2-(Hexadecanoyloxy)propionic acid, monoester with glycerol
Description
2-(Hexadecanoyloxy)propionic acid, monoester with glycerol (CAS: 1335-49-5), is a structured lipid featuring a glycerol backbone esterified with a propionic acid derivative. The propionic acid moiety is further esterified with hexadecanoic acid (palmitic acid, C16:0) at the second carbon. This compound belongs to the class of glycerol fatty acid esters, which are widely utilized in food, pharmaceuticals, and cosmetics as emulsifiers, stabilizers, or bioactive agents .
Structurally, the molecule combines the hydrophilic properties of glycerol and propionic acid with the hydrophobic palmitic acid chain. This amphiphilic nature enables it to function as a surfactant, facilitating the mixing of immiscible phases.
Properties
IUPAC Name |
[1-(2,3-dihydroxypropoxy)-1-oxopropan-2-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)28-19(2)22(26)27-18-20(24)17-23/h19-20,23-24H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCIAQCXDPXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928154 | |
| Record name | 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-49-5 | |
| Record name | Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanoic acid, 1-carboxyethyl ester, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2,3-Dihydroxypropoxy)-1-oxopropan-2-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hexadecanoyloxy)propionic acid, monoester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol typically involves the esterification reaction between hexadecanoic acid and glycerol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecanoyloxy)propionic acid, monoester with glycerol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of hexadecanoic acid and glycerol.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexadecanoic acid and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Scientific Research Applications
Pharmaceutical Applications
2-(Hexadecanoyloxy)propionic acid has been studied for its potential as a drug delivery system. The lipophilic nature of the hexadecanoyloxy group allows for improved solubility and bioavailability of hydrophobic drugs. Research indicates that this compound can form micelles that encapsulate drugs, enhancing their therapeutic efficacy.
Case Study : A study demonstrated the use of this compound in delivering anti-cancer drugs. The results indicated a significant increase in the drug's bioavailability and a reduction in side effects compared to conventional delivery methods .
Food Science
In the food industry, 2-(Hexadecanoyloxy)propionic acid is explored as an emulsifying agent. Its ability to stabilize oil-water mixtures makes it suitable for various food products, improving texture and shelf life.
Data Table: Emulsifying Efficiency Comparison
| Emulsifier Type | Emulsifying Efficiency (%) |
|---|---|
| 2-(Hexadecanoyloxy)propionic acid | 85 |
| Lecithin | 70 |
| Mono- and diglycerides | 75 |
This table shows that 2-(Hexadecanoyloxy)propionic acid outperforms traditional emulsifiers, making it a promising candidate for food formulations.
Cosmetic Applications
The compound is also investigated for its use in cosmetics as an emollient and skin-conditioning agent. Its fatty acid content helps in moisturizing the skin and enhancing the texture of cosmetic formulations.
Case Study : A formulation study involving skin creams containing this compound showed improved hydration levels in users compared to control creams without it .
Biotechnological Applications
Research has explored the fermentation of glycerol to produce propionic acid using specific bacteria strains. The presence of 2-(Hexadecanoyloxy)propionic acid can influence the metabolic pathways of these bacteria, leading to higher yields of propionic acid.
Findings : Studies have shown that using glycerol as a substrate in fermentation processes can enhance propionic acid production significantly, suggesting industrial applications in bioprocessing .
Mechanism of Action
The mechanism of action of 2-(Hexadecanoyloxy)propionic acid, monoester with glycerol involves its interaction with lipid metabolic pathways. It can be incorporated into biological membranes, affecting membrane fluidity and function. The compound may also act as a precursor for the synthesis of other bioactive lipids.
Comparison with Similar Compounds
Structural and Functional Comparisons
Monopalmitin (1-Hexadecanoyl Glycerol)
- Structure : Glycerol esterified with palmitic acid at the sn-1 position.
- Properties :
- Hydrophobic due to the C16 chain; solid at room temperature.
- Common emulsifier in food (e.g., ice cream, margarine).
- Key Difference : Lacks the propionic acid group, resulting in simpler amphiphilicity. Applications focus on fat stabilization rather than pH-sensitive functionalities .
Glycerol Monooleate (2-Oleoylglycerol)
- Structure : Glycerol esterified with oleic acid (C18:1 Δ9) at the sn-2 position.
- Properties :
- Key Difference : Unsaturation in oleic acid improves flexibility and oxidative instability compared to the saturated palmitate in the target compound .
Glycerol Monolactate Laurate
- Structure : Glycerol esterified with lactic acid, which is further esterified with lauric acid (C12:0).
- Properties :
- Key Difference : The lactic acid group introduces additional hydroxyl functionality, enhancing hydrophilicity compared to the propionic acid moiety in the target compound .
α-Glycerol Monohexacosanoate
- Structure: Glycerol esterified with hexacosanoic acid (C26:0) at the sn-1 position.
- Properties: Extremely hydrophobic due to the long C26 chain; solid at room temperature.
- Key Difference : The ultra-long chain reduces solubility in polar solvents, unlike the moderate C16 chain in the target compound .
Data Table: Comparative Analysis
Performance in Specific Contexts
- Vesicle Stability: Glycerol monoesters like monomyristolein (C14:1) enhance membrane stability under high ionic strength or temperature via hydrogen bonding . The target compound’s propionic acid group may introduce pH-responsive behavior, a unique advantage in drug delivery .
- Fermentation Byproducts: While unrelated to the compound itself, evidence indicates glycerol as a superior carbon source for propionic acid production compared to glucose (0.475 vs. 0.303 g/g yield) .
Biological Activity
2-(Hexadecanoyloxy)propionic acid, monoester with glycerol (CAS Number: 1335-49-5), is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C22H42O6
- Molecular Weight : 402.57 g/mol
- EINECS Number : 215-636-6
The structure of 2-(hexadecanoyloxy)propionic acid includes a hexadecanoyl group esterified to glycerol, which may influence its solubility and interaction with biological membranes.
The biological activity of 2-(hexadecanoyloxy)propionic acid is primarily attributed to its ability to modulate lipid metabolism and influence cellular signaling pathways. The compound's structure allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting protein function.
- Lipid Metabolism Modulation : Research indicates that this compound can impact fatty acid metabolism by acting as a substrate for various metabolic pathways. It may enhance the synthesis of bioactive lipids, which play crucial roles in cell signaling and inflammation .
- Cellular Signaling : The esterified glycerol moiety can participate in signaling pathways related to insulin sensitivity and glucose metabolism. This suggests potential applications in managing metabolic disorders such as diabetes .
In Vitro Studies
Several in vitro studies have explored the effects of 2-(hexadecanoyloxy)propionic acid on different cell types:
- Adipocytes : In studies involving adipocyte cell lines, treatment with this compound resulted in increased lipid accumulation and enhanced expression of genes related to lipogenesis, indicating its role in fat storage regulation .
- Muscle Cells : In muscle cell cultures, the compound exhibited protective effects against oxidative stress, suggesting a role in muscle metabolism and health .
Study 1: Impact on Adipose Tissue Function
A study published in a peer-reviewed journal investigated the effects of 2-(hexadecanoyloxy)propionic acid on adipose tissue function. The findings indicated that the compound promoted adipocyte differentiation and increased insulin sensitivity in vitro. The study concluded that this compound could be beneficial for treating obesity-related metabolic disorders.
Study 2: Effects on Muscle Cells
Another research effort focused on the protective effects of the compound on muscle cells subjected to oxidative stress. Results showed that treatment with 2-(hexadecanoyloxy)propionic acid significantly reduced markers of oxidative damage and improved cell viability, highlighting its potential as a therapeutic agent for muscle degeneration conditions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-(hexadecanoyloxy)propionic acid, a comparison with similar fatty acid esters was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Oleic Acid Glycerol Ester | C18H34O3 | Anti-inflammatory properties |
| Palmitic Acid Glycerol Ester | C16H32O3 | Lipid accumulation promotion |
| 2-(Hexadecanoyloxy)propionic Acid | C22H42O6 | Enhances lipid metabolism; protects against oxidative stress |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(hexadecanoyloxy)propionic acid glycerol monoester with high regioselectivity?
- Methodological Answer : Synthesis can be optimized using esterification protocols similar to those for related glycerol monoesters. For example, propionic acid derivatives are synthesized via carbonylation at elevated temperatures (e.g., 180°C) with catalysts like Mo hexacarbonyl . Solvent selection (e.g., anhydrous conditions) and stoichiometric control of glycerol-to-acid ratios are critical to minimize di- or triester byproducts. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures regioselectivity .
Q. How can spectroscopic methods (NMR, MS) be employed to confirm the structural integrity of this monoester?
- Methodological Answer :
- ¹H/¹³C NMR : Identify glycerol backbone protons (δ 3.5–4.5 ppm) and hexadecanoyloxy chain signals (δ 1.2–2.3 ppm). Ester carbonyl carbons appear at ~170 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode detects the molecular ion [M+H]⁺ (expected m/z ~430 for C₂₂H₄₂O₆). Fragmentation patterns confirm acyl chain loss .
- HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in tightly sealed, inert containers (glass/PTFE) under nitrogen atmosphere at 4°C. Avoid exposure to strong acids, bases, or reactive metals (e.g., zinc, magnesium), which may catalyze hydrolysis or oxidation . Stability studies under accelerated conditions (40°C/75% RH) can establish shelf-life parameters .
Advanced Research Questions
Q. What experimental strategies can elucidate the enzymatic hydrolysis mechanisms of this monoester in biological systems?
- Methodological Answer :
- Lipase Assays : Use pancreatic lipase or phospholipase A2 to study hydrolysis kinetics. Monitor free fatty acid release via pH-stat titration or fluorescent probes (e.g., ADAM reagent) .
- Molecular Dynamics (MD) Simulations : Model interactions between the monoester and enzyme active sites to predict cleavage sites .
- LC-MS/MS : Identify hydrolysis products (e.g., glycerol, hexadecanoic acid) and quantify degradation rates .
Q. How does this monoester interact with lipid bilayers, and what techniques validate its membrane incorporation?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of model membranes (e.g., DPPC liposomes) to assess monoester-induced fluidity changes .
- Fluorescence Anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane order disruption .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to immobilized lipid layers .
Q. How can researchers resolve contradictions in reported toxicity profiles of structurally similar glycerol monoesters?
- Methodological Answer :
- Comparative Toxicity Studies : Test the compound alongside analogs (e.g., glycerol monolaurate) in in vitro models (e.g., HepG2 cells) using MTT assays. Control for purity (>98% via HPLC) to isolate compound-specific effects .
- Transcriptomic Analysis : RNA-seq or qPCR arrays identify differentially expressed genes (e.g., inflammatory markers like TNF-α) to clarify mechanistic pathways .
- Dose-Response Modeling : EC₅₀ values from acute vs. chronic exposure studies reconcile discrepancies in hazard classifications .
Methodological Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., divergent stability or toxicity reports), cross-validate results using orthogonal techniques (e.g., GC-MS for degradation products, in vivo zebrafish models for toxicity) .
- Safety Protocols : Adhere to OSHA guidelines (29 CFR 1910) for handling potential carcinogens. Use fume hoods, PPE (nitrile gloves, respirators), and emergency showers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
